(2-chloro-3-methyl-benzyl)-cyclopropyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chloro-3-methyl-benzyl)-cyclopropyl-amine: is an organic compound that features a cyclopropane ring attached to a benzyl group substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-chloro-3-methyl-benzyl)-cyclopropyl-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloro-3-methylbenzyl chloride.
Cyclopropanation: The benzyl chloride is then subjected to a cyclopropanation reaction using a suitable cyclopropane precursor, such as diazomethane, under controlled conditions.
Amine Formation: The resulting cyclopropylbenzyl chloride is then reacted with ammonia or a primary amine to form the desired cyclopropanamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-chloro-3-methyl-benzyl)-cyclopropyl-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: (2-chloro-3-methyl-benzyl)-cyclopropyl-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of (2-chloro-3-methyl-benzyl)-cyclopropyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The cyclopropane ring and the benzyl group contribute to the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- n-(2-Chloro-4-methylbenzyl)cyclopropanamine
- n-(2-Chloro-3-methoxybenzyl)cyclopropanamine
- n-(2-Chloro-3-ethylbenzyl)cyclopropanamine
Comparison: (2-chloro-3-methyl-benzyl)-cyclopropyl-amine is unique due to the specific positioning of the chlorine and methyl groups on the benzyl ring, which can influence its reactivity and interaction with molecular targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
N-[(2-chloro-3-methylphenyl)methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8-3-2-4-9(11(8)12)7-13-10-5-6-10/h2-4,10,13H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVGLEQUGFLNKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CNC2CC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.